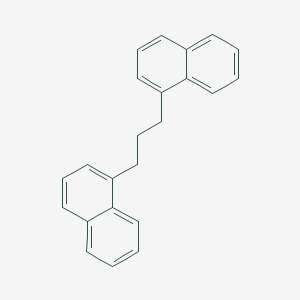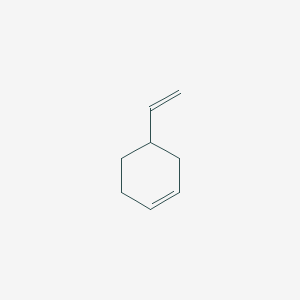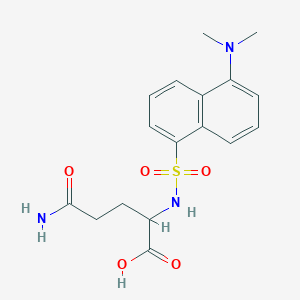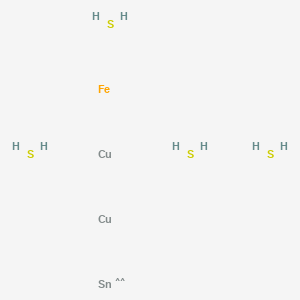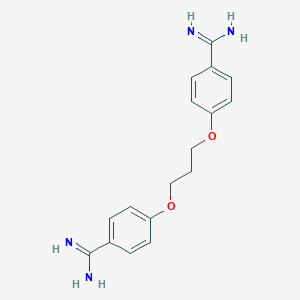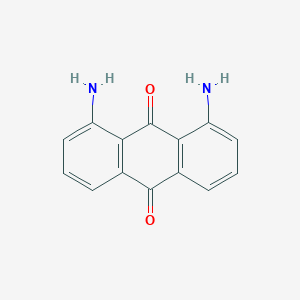
1,8-二氨基蒽醌
描述
1,8-Diaminoanthraquinone is a chemical compound with the molecular formula C14H10N2O2 . It has an average mass of 238.241 Da and a monoisotopic mass of 238.074234 Da . It is also known by other names such as 1,8-Diamino-9,10-anthracenedione and 1,8-Diamino-anthraquinone .
Synthesis Analysis
The synthesis of 1,8-Diaminoanthraquinone involves the reaction of 1,8-dinitroanthraquinone with ammonia in organic solvents . The reaction is carried out in ethers, aliphatic or cycloaliphatic hydrocarbons, or optionally alkyl-substituted aromatic hydrocarbons or in mixtures of these compounds .
Molecular Structure Analysis
The molecular structure of 1,8-Diaminoanthraquinone consists of two amino groups (NH2) and two carbonyl groups (C=O) in the anthraquinone ring . The intramolecular charge transfer between these groups contributes to its unique properties .
Chemical Reactions Analysis
1,8-Diaminoanthraquinone has been used in the synthesis of a series of regioisomeric disubstituted aminoanthraquinone (DAAQ) derivatives . These derivatives have shown cytotoxic activity based on a proposed bioactive amino conformation .
Physical And Chemical Properties Analysis
1,8-Diaminoanthraquinone has a density of 1.5±0.1 g/cm3, a boiling point of 551.9±50.0 °C at 760 mmHg, and a flash point of 287.6±30.1 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors . Its molar refractivity is 67.1±0.3 cm3, and it has a polar surface area of 86 Å2 .
科学研究应用
钯检测: F. G. Sánchez 等人 (1987) 的一项研究描述了在配合物中使用 1,2-二氨基蒽醌与 β-环糊精作为配体,用于分光光度测定痕量钯。
用于光学限制的光学非线性: M. Sreenath、I. Joe 和 V. Rastogi (2018) 研究了 1,5-二氨基蒽醌的三阶非线性光学性质,表明其在光电子和光子应用中的潜力,包括光学限制和激光损伤阈值 研究详情。
抗阿米巴剂: P. Fabio 等人 (1978) 合成了二系列 2,6-二氨基蒽醌的双酰胺并针对溶组织内阿米巴感染进行了测试,证明了对大鼠和仓鼠感染的良好活性 研究链接。
用作化学传感器的有机纳米线阵列: Y. Zhao、Jinsong Wu 和 Jiaxing Huang (2009) 报道了在固体基底上制备 1,5-二氨基蒽醌的垂直有机纳米线阵列。这些纳米线由于对酸和碱蒸汽的响应而显示出作为光学传感器材料的潜力 研究详情。
电化学中的电活性表面功能: Rodney D. L. Smith 和 P. Pickup (2009) 探讨了 1,2-二氨基蒽醌与碳的反应,导致表面结合的蒽醌物质在电化学中具有潜力 研究链接。
3D 打印光引发体系: Guannan Wang 等人 (2019) 开发了一种基于 1,5-二氨基蒽醌的光引发体系,用于在可见光下快速光聚合 (甲基)丙烯酸酯,适用于 3D 打印 研究详情。
电化学电容器材料: K. Naoi、S. Suematsu 和 A. Manago (2000) 研究了聚 (1,5-二氨基蒽醌) 作为一类新的电化学电容器材料,显示出高电导率和能量存储应用的潜力 研究链接。
安全和危害
Safety data sheets indicate that 1,8-Diaminoanthraquinone should be handled with care to avoid dust formation and contact with skin, eyes, or clothing . It should be used with adequate ventilation and personal protective equipment . It is not known to be hazardous to the environment and is unlikely to be mobile in the environment due to its low water solubility .
未来方向
Recent research has focused on the synthesis of new chromophoric anthraquinone-based multidentate ligands from 1,8-diaminoanthraquinone for use in near-IR luminescent lanthanide complexes . These complexes have potential applications in a variety of fields, including medicine and materials science .
属性
IUPAC Name |
1,8-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXDVWSEUJXVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883321 | |
| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diaminoanthraquinone | |
CAS RN |
129-42-0, 58037-70-0 | |
| Record name | 1,8-Diamino-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diaminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,?-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058037700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-DIAMINOANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,?-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diaminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-Diaminoanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN6MQU5K4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
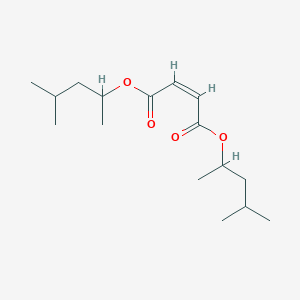
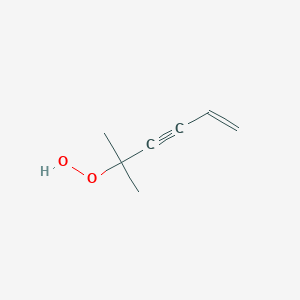
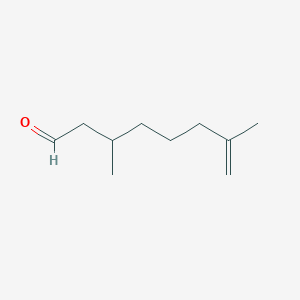
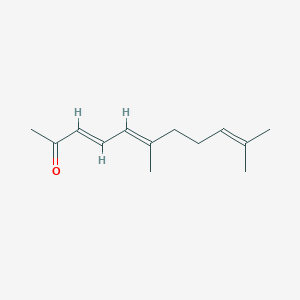
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
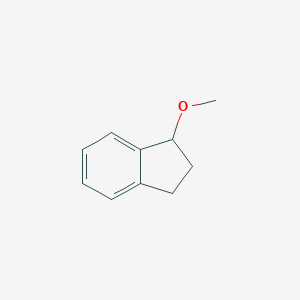
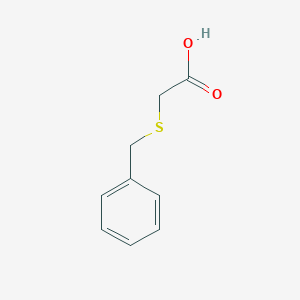
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)
